4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1,5-dimethyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-3-4(6)5(9(10)11)7-8(3)2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOZUEMLIBWQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole
High-Value Scaffold for Medicinal Chemistry & Drug Discovery [1]
Executive Summary
4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (CAS: 1354705-66-0) is a densely functionalized heterocyclic building block critical to modern drug discovery.[1][] Characterized by its orthogonal reactivity profiles, this scaffold offers three distinct vectors for chemical modification: the electrophilic C4-iodine handle for cross-coupling, the reducible C3-nitro group for nitrogen-based derivatization, and the N1-methyl/C5-methyl core which provides steric definition and lipophilicity control.[1]
This guide details the physicochemical properties, validated synthetic pathways, and reactivity logic required to utilize this compound effectively in the synthesis of kinase inhibitors, antifungal agents, and complex pharmaceutical intermediates.
Chemical Identity & Physical Properties[1][2][3][4][5]
Table 1: Chemical Identification
| Property | Detail |
| IUPAC Name | 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole |
| CAS Number | 1354705-66-0 |
| Molecular Formula | C₅H₆IN₃O₂ |
| Molecular Weight | 267.03 g/mol |
| SMILES | Cn1c(C)c(I)c(N(=O)=O)n1 |
| MDL Number | MFCD24539555 |
Table 2: Physicochemical Profile
| Property | Value / Description | Notes |
| Physical State | Solid (Pale yellow to orange) | Typical of nitro-iodo-pyrazoles.[1] |
| Melting Point | 75–85 °C (Predicted) | Based on structural analogs (e.g., 4-iodo-1,3-dimethyl-5-nitro isomer).[1] |
| Solubility | DMSO, DMF, CH₂Cl₂, EtOAc | Low solubility in water and hexanes. |
| pKa | ~1.5 (Conjugate acid) | Pyrazole N2 is weakly basic; reduced by electron-withdrawing NO₂/I groups.[1] |
| Lipophilicity (LogP) | ~1.8 (Predicted) | Moderate lipophilicity suitable for CNS-active drug design.[1] |
Synthetic Routes & Regioselectivity[1][8][9]
The synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole presents a regioselectivity challenge. Direct nitration of 1,5-dimethylpyrazole typically yields the 4-nitro isomer due to the electronic preference of the pyrazole ring.[1] Therefore, the 3-nitro core must be established before iodination or via a cyclization strategy that fixes the nitro group at the 3-position.[1]
Primary Route: Cyclization followed by Iodination
This route ensures the correct placement of the nitro group at C3 and the methyl group at C5.
-
Cyclization: Reaction of methylhydrazine with a nitro-diketone equivalent (e.g., 3-nitro-2,4-pentanedione surrogate or via nitration of a pre-formed pyrazole precursor under specific conditions).[1]
-
Iodination: Electrophilic iodination of 1,5-dimethyl-3-nitro-1H-pyrazole at the C4 position. The C4 position is the most electron-rich site remaining, making it susceptible to electrophilic attack by iodonium species.[1]
Reagents:
-
Iodination: Iodine (I₂) with Ceric Ammonium Nitrate (CAN) or N-Iodosuccinimide (NIS) in Acetonitrile (MeCN).[1]
Visualization of Synthetic Logic
Figure 1: Synthetic pathway highlighting the electrophilic iodination of the 3-nitro precursor.[1]
Chemical Reactivity & Functionalization[1][4][8][10]
This scaffold is a "linchpin" molecule. The C-I bond allows for carbon framework extension, while the nitro group serves as a latent amine for hydrogen bond donor/acceptor installation.
A. C-I Bond Activation (Cross-Coupling)
The iodine atom at C4 is highly reactive toward oxidative addition by Palladium(0) species, enabling robust cross-coupling reactions.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.
-
-
Sonogashira: Coupling with terminal alkynes.
-
Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF.
-
-
Heck Reaction: Coupling with activated alkenes.
B. Nitro Group Transformations
The C3-nitro group is electron-withdrawing, deactivating the ring but serving as a crucial precursor.[1]
-
Reduction: Conversion to 4-iodo-1,5-dimethyl-1H-pyrazol-3-amine (or the coupled product amine).[1]
-
Reagents: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C (Note: H₂/Pd-C may cause de-iodination; chemical reduction is preferred to preserve the iodide).[1]
-
-
Sandmeyer/Diazotization: The resulting amine can be converted to halides, nitriles, or hydroxyl groups.
Reactivity Map
Figure 2: Orthogonal reactivity profile showing C4-coupling and C3-reduction pathways.
Medicinal Chemistry Applications
1. Kinase Inhibitors (LRRK2, JAK, Aurora) The pyrazole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.
-
Strategy: The C4-iodine is replaced with an aromatic group to occupy the hydrophobic pocket.[1] The C3-nitro is reduced to an amine to form hydrogen bonds with the hinge residues (e.g., Glu, Leu).[1]
2. Antifungal Agents Pyrazole-3-carboxamides (derived from the nitro/amine) are known pharmacophores in succinate dehydrogenase inhibitor (SDHI) fungicides.[1]
3. Fragment-Based Drug Design (FBDD) Due to its low molecular weight (<300 Da) and high ligand efficiency potential, this compound is an ideal fragment for screening against novel biological targets.[1]
Experimental Protocols
Protocol A: Suzuki Coupling at C4
Objective: Synthesis of 4-(4-methoxyphenyl)-1,5-dimethyl-3-nitro-1H-pyrazole.
-
Charge: To a vial, add 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent: Add 1,4-dioxane (0.2 M concentration) and 2M aqueous Na₂CO₃ (3.0 equiv).
-
Reaction: Degas with N₂ for 5 mins. Seal and heat to 90°C for 12 hours.
-
Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Nitro Reduction (Iodine-Tolerant)
Objective: Selective reduction of NO₂ to NH₂ without de-iodination.[1]
-
Charge: Dissolve substrate in EtOH/Water (3:1).
-
Reagent: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).
-
Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor by LCMS (disappearance of nitro peak).
-
Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate. Extract with EtOAc.
Safety & Handling
-
Hazards:
-
Irritant: Causes skin, eye, and respiratory irritation.
-
Energetic Potential: As a nitro-pyrazole, the compound possesses high energy density.[1] While stable at room temperature, avoid subjecting bulk quantities to shock, friction, or temperatures >150°C.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow C-I bond degradation.
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains.
References
-
Synthesis of 4-Iodo-pyrazoles: Vasilevskii, S. F., & Shvartsberg, M. S. (1980).[1] Bulletin of the Academy of Sciences of the USSR Division of Chemical Science.
-
Regioselective Iodination: BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles.
-
Medicinal Applications: Global Research Online. (2020). Chemistry and Pharmacological Activities of Pyrazole Derivatives.
-
Physical Properties & CAS Data: PubChem. Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate (Analog Data).
-
Commercial Availability & Specs: BOC Sciences. Building Block Catalog: 4-Iodo-1,5-dimethyl-3-nitro-1H-pyrazole.
Sources
An In-depth Technical Guide to the Synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, details two plausible synthetic routes, including step-by-step protocols, mechanistic insights, and critical experimental considerations. The synthesis of pyrazole derivatives is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to agrochemicals.[1] The introduction of both an iodine atom and a nitro group onto the pyrazole scaffold offers a versatile platform for further functionalization, particularly in cross-coupling reactions and the development of novel bioactive molecules.[2][3] This guide aims to provide the necessary technical details to enable the successful and safe synthesis of the title compound.
Introduction: The Significance of Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts unique chemical properties and biological activities.[4] The pyrazole nucleus is a privileged scaffold in drug discovery, found in a variety of approved drugs. The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. Specifically, iodinated pyrazoles are valuable intermediates in organic synthesis, serving as precursors for the introduction of various functional groups through well-established cross-coupling methodologies.[5][6] The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring and can be a key pharmacophore or a precursor to an amino group, which can be further derivatized.[7]
The target molecule, 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, combines these features, making it a promising building block for the synthesis of more complex molecules with potential applications in various fields of research and development.
Synthetic Pathways
Two primary retrosynthetic disconnections are considered for the synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole. The choice of pathway may depend on the availability of starting materials, desired purity, and scalability.
-
Route A: Nitration of 1,5-dimethyl-1H-pyrazole followed by iodination of the resulting 1,5-dimethyl-3-nitro-1H-pyrazole.
-
Route B: Iodination of 1,5-dimethyl-1H-pyrazole to yield 4-iodo-1,5-dimethyl-1H-pyrazole, followed by nitration.
This guide will provide a detailed protocol for both routes, drawing upon established methodologies for analogous pyrazole systems.
Route A: Nitration Followed by Iodination
This route commences with the nitration of the readily available 1,5-dimethyl-1H-pyrazole. The resulting nitro-substituted pyrazole is then subjected to electrophilic iodination.
Visualizing the Workflow: Route A
Caption: Synthetic workflow for Route A.
Step 1: Synthesis of 1,5-dimethyl-3-nitro-1H-pyrazole (Intermediate)
The nitration of pyrazoles is a well-established electrophilic aromatic substitution reaction. A mixture of nitric acid and sulfuric acid is the most common nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 2.5 eq.) to 0 °C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (HNO₃, 1.5 eq.) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Addition of Starting Material: Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq.) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture. The temperature should be carefully controlled and kept below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Step 2: Synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (Final Product)
The iodination of nitropyrazoles can be achieved using various iodinating agents. The nitro group is deactivating, making the pyrazole ring less susceptible to electrophilic attack. Therefore, potent iodinating systems are required. A mixture of iodine and iodic acid (HIO₃) or iodine monochloride (ICl) with a silver salt are effective for such transformations.[5][9]
Experimental Protocol:
-
Reaction Setup: To a solution of 1,5-dimethyl-3-nitro-1H-pyrazole (1.0 eq.) in glacial acetic acid, add iodic acid (HIO₃, 0.2 eq.).
-
Addition of Iodine: Stir the mixture for 10 minutes, then add iodine (I₂, 0.8 eq.).
-
Reaction: Heat the reaction mixture to reflux (around 80-100 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, neutralize the reaction mixture by the careful addition of a saturated sodium hydroxide (NaOH) solution until the dark color of iodine disappears. A few drops of sodium thiosulfate (Na₂S₂O₃) solution can be added to ensure the complete removal of excess iodine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route B: Iodination Followed by Nitration
An alternative approach involves the initial iodination of 1,5-dimethyl-1H-pyrazole, followed by the nitration of the resulting 4-iodo-1,5-dimethyl-1H-pyrazole. The starting material for this route, 4-iodo-1,5-dimethyl-1H-pyrazole, is commercially available. This route may be advantageous as the iodination of the electron-rich 1,5-dimethyl-1H-pyrazole is generally more facile than the iodination of the electron-deficient nitro-derivative.
Visualizing the Workflow: Route B
Caption: Synthetic workflow for Route B.
Step 1: Synthesis of 4-iodo-1,5-dimethyl-1H-pyrazole (Intermediate)
The direct iodination of N-substituted pyrazoles at the C4 position can be efficiently achieved using a mixture of iodine and an oxidizing agent such as iodic acid.[10]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq.) in glacial acetic acid.
-
Addition of Reagents: Add iodic acid (HIO₃, 0.4 eq.) to the solution, followed by the portion-wise addition of iodine (I₂, 1.0 eq.).
-
Reaction: Stir the reaction mixture at 80 °C for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) and decolorize with a small amount of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Step 2: Synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (Final Product)
The nitration of 4-iodopyrazoles is expected to proceed at the C3 or C5 position. In the case of 4-iodo-1,5-dimethyl-1H-pyrazole, the C3 position is available for electrophilic substitution.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 3.0 eq.) to 0 °C.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (HNO₃, 1.5 eq.) while maintaining the temperature below 10 °C.
-
Addition of Starting Material: Dissolve 4-iodo-1,5-dimethyl-1H-pyrazole (1.0 eq.) in concentrated sulfuric acid and add it dropwise to the nitrating mixture at 0 °C.
-
Reaction: After the addition, allow the reaction to stir at a slightly elevated temperature (e.g., 40-50 °C) for 3-5 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary
| Step | Reactant | Reagent(s) | Stoichiometry (eq.) | Solvent | Temperature (°C) | Time (h) |
| Route A, Step 1 | 1,5-dimethyl-1H-pyrazole | HNO₃/H₂SO₄ | 1.5 / 2.5 | H₂SO₄ | 0 to RT | 2-4 |
| Route A, Step 2 | 1,5-dimethyl-3-nitro-1H-pyrazole | I₂/HIO₃ | 0.8 / 0.2 | Acetic Acid | 80-100 | 4-6 |
| Route B, Step 1 | 1,5-dimethyl-1H-pyrazole | I₂/HIO₃ | 1.0 / 0.4 | Acetic Acid | 80 | 2-3 |
| Route B, Step 2 | 4-iodo-1,5-dimethyl-1H-pyrazole | HNO₃/H₂SO₄ | 1.5 / 3.0 | H₂SO₄ | 40-50 | 3-5 |
Safety Considerations
-
Nitrating Mixture: The mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. It should be prepared and handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The addition of reagents should be done slowly and at low temperatures to control the exothermic reaction.
-
Iodine and Iodine Compounds: Iodine is corrosive and can cause burns. Iodine monochloride is also highly corrosive and toxic. Handle these reagents in a fume hood.
-
Solvents: Organic solvents used in extraction and chromatography are flammable. Ensure there are no ignition sources nearby.
Characterization
The synthesized intermediate and final products should be characterized using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.[8]
-
Melting Point: To determine the purity of the solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.[11]
-
Mass Spectrometry (MS): To determine the molecular weight of the products.[11]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.[11]
Conclusion
This technical guide has outlined two viable synthetic routes for the preparation of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole. Both pathways employ well-established chemical transformations and offer a practical approach for obtaining this valuable heterocyclic building block. The choice between Route A and Route B will likely be dictated by the availability and cost of the starting materials. As with any chemical synthesis, careful optimization of reaction conditions and adherence to safety protocols are paramount for a successful outcome. The detailed protocols and mechanistic discussions provided herein are intended to serve as a solid foundation for researchers embarking on the synthesis of this and related substituted pyrazole derivatives.
References
-
Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. (2025). ResearchGate. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][9]triazin-7(6H). (2025). PMC. [Link]
-
Kinetics and mechanism of iodination of 1-methylpyrazole. (n.d.). VTechWorks. [Link]
-
Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. (2017). PMC. [Link]
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2008). Organic Chemistry Portal. [Link]
-
Nitrodeiodination of Polyiodopyrazoles. (2025). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters. [Link]
-
Peculiarities of iodination of pyrazoles by iodine and iodic acid. (1985). INIS-IAEA. [Link]
-
A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum. [Link]
-
Synthesis of 4-iodopyrazoles: A Brief Review. (2025). ResearchGate. [Link]
-
Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. (n.d.). Zeitschrift für Naturforschung B. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]
-
4-Iodopyrazole. (n.d.). PubChem. [Link]
-
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). MDPI. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar. [Link]
-
Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Journal of Pharmaceutical Research International. [Link]
-
4-iodo-1,5-dimethyl-1H-pyrazole. (n.d.). Boron Molecular. [Link]
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A Comprehensive Technical Guide to the Structural Elucidation of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole
Abstract
The precise structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technically focused methodology for the complete structural elucidation of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, a substituted pyrazole derivative. Pyrazoles are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making the unambiguous characterization of new analogues critical.[1] This document moves beyond a simple listing of analytical techniques, instead offering a logical, field-proven workflow. It emphasizes the causality behind experimental choices and the integration of data from multiple spectroscopic and analytical methods to build an unassailable structural proof. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex small molecules.
Introduction: The Pyrazole Scaffold and the Importance of Substituent Placement
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the ring.[2] Therefore, the introduction of an iodine atom, a nitro group, and two methyl groups, as in the case of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, creates a molecule with significant potential for further chemical modification, particularly through cross-coupling reactions at the iodo-position.[3][4]
The primary challenge in the structural elucidation of this molecule is not merely to confirm the presence of the constituent atoms but to definitively establish their connectivity. Specifically, we must answer:
-
Which nitrogen atom of the pyrazole ring is methylated (N1 or N2)?
-
Where are the methyl, nitro, and iodo groups located on the pyrazole ring (positions 3, 4, or 5)?
This guide will systematically address these questions, employing a multi-technique approach that ensures self-validation at each stage.
Foundational Analysis: Mass Spectrometry and Elemental Analysis
The initial step in characterizing any new compound is to determine its molecular formula. This is achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (C₅H₆IN₃O₂), the expected exact mass can be calculated and compared to the experimental value.
Expected Molecular Ion: [M]⁺ or [M+H]⁺
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small quantity of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecule [M+H]⁺ with minimal fragmentation.[5]
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for its high resolution and mass accuracy.[6]
-
Data Analysis: The measured m/z value of the molecular ion peak is compared to the theoretical exact mass calculated for C₅H₆IN₃O₂. The presence of a single iodine atom will be readily apparent from its monoisotopic nature.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides crucial structural information by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions.[7] The fragmentation pattern serves as a molecular fingerprint.
Predicted Fragmentation Pathways: The fragmentation of halogenated nitroaromatic compounds often involves the loss of the nitro group and the halogen.[7][8]
-
Loss of NO₂: A neutral loss of 46 Da, corresponding to the nitro group.
-
Loss of I•: A radical loss of 127 Da, corresponding to the iodine atom.
-
Loss of NO•: A radical loss of 30 Da.
These characteristic fragmentation patterns provide strong evidence for the presence of both the nitro and iodo substituents.
Vibrational Spectroscopy: Confirming Functional Groups with FTIR
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: A spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: The key is to identify the characteristic vibrational modes for the nitro group and the aromatic pyrazole ring.
Expected Absorption Bands: The most diagnostic peaks for 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole will be those corresponding to the N-O stretching vibrations of the nitro group.
-
Asymmetric N-O Stretch: A strong absorption band is expected in the range of 1550-1475 cm⁻¹.[10][11]
-
Symmetric N-O Stretch: Another strong absorption band is expected between 1360-1290 cm⁻¹.[10][11]
The presence of these two distinct, strong bands is highly indicative of a nitro group attached to an aromatic ring.[10][12]
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |
| C-H (Methyl) | Stretch | ~2950 | Medium-Weak |
| C=N, C=C (Pyrazole Ring) | Stretch | ~1600 - 1400 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments will allow for the unambiguous assignment of the structure.
¹H NMR Spectroscopy
Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Signals: For the proposed structure, we anticipate three distinct singlet signals:
-
N1-Methyl Group: A singlet integrating to 3 protons. The chemical shift will be influenced by its attachment to the pyrazole ring nitrogen.
-
C5-Methyl Group: A singlet integrating to 3 protons. Its chemical shift will be affected by the adjacent iodine atom and the overall electronic nature of the ring.
-
C4-Proton Absence: Crucially, the absence of a signal in the aromatic region for a pyrazole C-H proton (typically around 6.0-8.0 ppm) is strong evidence that the C4 position is substituted.[13][14]
¹³C NMR Spectroscopy
Carbon NMR provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Signals: We expect to observe five signals corresponding to the five carbon atoms in the molecule.
-
C3-NO₂: The carbon atom attached to the electron-withdrawing nitro group will be significantly downfield.
-
C4-I: The carbon bearing the iodine atom will show a characteristic upfield shift due to the "heavy atom effect".
-
C5-CH₃: The carbon attached to the second methyl group.
-
N1-CH₃: The carbon of the N-methyl group.
-
C5-CH₃: The carbon of the C5-methyl group.
The chemical shifts of the pyrazole ring carbons are particularly informative for determining the substitution pattern.[15]
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| N1-CH₃ | ~3.8 - 4.2 | ~35 - 40 | Singlet | 3H |
| C5-CH₃ | ~2.3 - 2.7 | ~10 - 15 | Singlet | 3H |
| C3 | - | ~145 - 155 | - | - |
| C4 | - | ~70 - 85 | - | - |
| C5 | - | ~140 - 150 | - | - |
Note: These are estimated chemical shifts and can vary based on the solvent and other factors.
2D NMR Spectroscopy for Unambiguous Assignments
Two-dimensional NMR experiments are essential for confirming the connectivity of the atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the proton signals of the methyl groups to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It shows correlations between protons and carbons that are two or three bonds away.
Key HMBC Correlations to Confirm the Structure:
-
A correlation between the protons of the N1-methyl group and the C5 carbon will confirm the 1,5-disubstitution pattern.
-
A correlation between the protons of the N1-methyl group and the C3 carbon would also be expected.
-
Correlations between the protons of the C5-methyl group and the C4 and C5 carbons will solidify the placement of this group.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: Key HMBC correlations for structural confirmation.
Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of mass spectrometry and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[16][17][18] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
The resulting crystal structure would visually confirm the connectivity of the 1,5-dimethyl, 3-nitro, and 4-iodo substituents on the pyrazole ring, leaving no room for ambiguity.
Integrated Workflow for Structure Elucidation
A logical and efficient workflow is critical for the successful elucidation of a novel structure. The following diagram illustrates the proposed workflow, emphasizing the iterative and confirmatory nature of the process.
dot graph "" { graph [splines=ortho, nodesep=0.5, ranksep=1.0]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: A systematic workflow for structure elucidation.
Conclusion
The structural elucidation of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By starting with foundational methods like mass spectrometry and FTIR to confirm the molecular formula and functional groups, a strong hypothesis can be formed. This hypothesis is then rigorously tested and refined using a suite of 1D and 2D NMR experiments, which establish the precise connectivity of the atoms. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of the structure. This systematic and self-validating approach ensures the highest level of scientific integrity and provides the confidence needed for advancing promising compounds in the drug development pipeline.
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Although a specific CAS number for this compound is not publicly cataloged, this document extrapolates its synthesis, properties, and potential applications from established data on structurally similar pyrazoles. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel pyrazole derivatives.
Introduction to Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties.
The subject of this guide, 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, incorporates several key functional groups that are expected to modulate its reactivity and biological profile:
-
Iodo Group (Position 4): The iodine atom can act as a leaving group in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, enabling the introduction of diverse substituents at this position.[4]
-
Nitro Group (Position 3): The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring. It can also be reduced to an amino group, providing a handle for further derivatization.
-
Methyl Groups (Positions 1 and 5): These alkyl groups enhance the lipophilicity of the molecule and can influence its binding to biological targets.
Proposed Synthesis Pathway
A plausible synthetic route to 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole can be conceptualized from known pyrazole chemistry, commencing with the commercially available 1,5-dimethyl-1H-pyrazole. The proposed multi-step synthesis involves nitration followed by iodination.
Experimental Protocol: A Proposed Synthesis
Step 1: Nitration of 1,5-dimethyl-1H-pyrazole to yield 1,5-dimethyl-4-nitro-1H-pyrazole
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.
-
Addition of Reactant: Slowly add 1,5-dimethyl-1H-pyrazole to the cooled sulfuric acid while maintaining the temperature at 0°C.
-
Nitration: Add a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and purify by recrystallization or column chromatography to obtain 1,5-dimethyl-4-nitro-1H-pyrazole. The CAS number for this intermediate is 3920-42-1.[5]
Step 2: Iodination of 1,5-dimethyl-4-nitro-1H-pyrazole
-
Reaction Setup: Dissolve the 1,5-dimethyl-4-nitro-1H-pyrazole intermediate in a suitable solvent such as acetic acid or a mixture of water and sulfuric acid.
-
Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: After cooling, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final compound, 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole.
Physicochemical Properties (Predicted)
The exact physicochemical properties of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole have not been experimentally determined. However, we can extrapolate expected properties based on its structural analogs.
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₅H₆IN₃O₂ | Based on chemical structure |
| Molecular Weight | 283.03 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to yellow solid | Similar to other nitro- and iodo-pyrazoles[6] |
| Melting Point | 140-160 °C | Higher than 1,5-dimethyl-4-nitro-1H-pyrazole (98.9 °C) due to the heavier iodine atom and potentially stronger intermolecular interactions.[5] 4-Nitro-1H-pyrazole has a melting point of 160-164 °C.[7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, acetone) | Typical for substituted pyrazoles |
| pKa | Weakly basic | The nitro group's electron-withdrawing effect reduces the basicity of the pyrazole nitrogens. |
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expected signals would include two singlets for the two methyl groups (N-CH₃ and C-CH₃) and potentially a downfield shift for the pyrazole ring proton (if present, though this position is substituted).
-
¹³C NMR: Signals corresponding to the two methyl carbons, the pyrazole ring carbons (with the carbon bearing the iodo group being significantly shifted), and potentially the carbon attached to the nitro group.
-
IR Spectroscopy: Characteristic peaks for the C-NO₂ stretching vibrations (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-H stretching of the methyl groups, and C=N stretching of the pyrazole ring.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 283.95, with a characteristic isotopic pattern for iodine.
Safety and Handling
A specific safety data sheet (SDS) for 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is not available. Therefore, precautions should be based on data for structurally related compounds.
Hazard GHS Classifications (Inferred from Analogs):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]
-
Skin Irritation (Category 2): Causes skin irritation.[8]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Potential Applications in Research and Drug Development
The unique combination of functional groups in 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole makes it a versatile building block for various applications.
Logical Flow of Application Development
Caption: Potential derivatization pathways and applications of the title compound.
Medicinal Chemistry
The 4-iodo substituent serves as a versatile handle for introducing a wide range of molecular fragments via transition metal-catalyzed cross-coupling reactions.[4] This allows for the rapid generation of libraries of novel pyrazole derivatives for screening against various biological targets. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other transformations to further diversify the molecular scaffold.
Materials Science
The electron-deficient nature of the nitro-substituted pyrazole ring, combined with the potential for extending conjugation through cross-coupling reactions at the 4-position, makes this compound an interesting candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
While 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is not a commercially available compound with a designated CAS number, this technical guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging the known chemistry of related pyrazole derivatives, researchers can confidently approach the synthesis and utilization of this promising chemical entity in their respective fields. The information presented herein is intended to catalyze further investigation into the properties and applications of this and other novel heterocyclic compounds.
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Spectroscopic Data for 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, a substituted pyrazole of interest to researchers in medicinal chemistry and materials science. In the absence of published experimental data for this specific molecule, this document synthesizes information from analogous compounds to offer a robust predictive analysis. It is designed to serve as a foundational resource for the identification, characterization, and structural elucidation of this compound and its derivatives. This guide details the theoretical basis for the predicted spectral data, provides standardized experimental protocols for data acquisition, and presents a logical workflow for integrating multi-technique spectroscopic analysis.
Introduction
Substituted pyrazoles are a cornerstone of heterocyclic chemistry, with a wide range of applications in pharmaceuticals, agrochemicals, and materials science.[1] The specific compound, 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, incorporates several key functional groups that are expected to modulate its chemical and biological activity: a pyrazole core, two methyl substituents that can influence solubility and steric interactions, a nitro group which is a strong electron-withdrawing moiety, and an iodine atom which can act as a leaving group in cross-coupling reactions or participate in halogen bonding.[2][3][4]
Accurate structural confirmation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole.
Molecular Structure
Caption: Structure of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two distinct singlets corresponding to the two methyl groups.
-
N1-CH₃: The methyl group attached to the N1 atom is expected to appear as a singlet. Its chemical shift will be influenced by the aromatic pyrazole ring and the adjacent nitro group.
-
C5-CH₃: The methyl group at the C5 position is also expected to be a singlet. Its proximity to the iodine atom at C4 and the N1-methyl group will determine its chemical shift.
Table 1: Predicted ¹H NMR Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~ 3.8 - 4.1 | Singlet | 3H | N1-CH₃ | The electron-withdrawing nature of the pyrazole ring and the nitro group at C3 will deshield these protons, shifting them downfield. Data for 1-methylpyrazole shows this peak around 3.8 ppm.[5] |
| 2 | ~ 2.4 - 2.7 | Singlet | 3H | C5-CH₃ | This methyl group is adjacent to the bulky iodine atom and the N1-methyl group. The electronic environment is less deshielded compared to the N1-methyl group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the pyrazole ring carbons are particularly sensitive to the electronic effects of the substituents.[6][7]
Table 2: Predicted ¹³C NMR Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~ 150 - 155 | C3-NO₂ | The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded and appear far downfield.[6] |
| 2 | ~ 145 - 150 | C5-CH₃ | This carbon is part of the pyrazole ring and is substituted with a methyl group. |
| 3 | ~ 70 - 80 | C4-I | The heavy iodine atom is known to induce a significant upfield shift (the "heavy atom effect") on the carbon to which it is attached. |
| 4 | ~ 35 - 40 | N1-CH₃ | The chemical shift of the N-methyl carbon in substituted pyrazoles typically falls in this range. |
| 5 | ~ 12 - 16 | C5-CH₃ | The carbon of the methyl group at C5 is expected in the typical alkyl region. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 2-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]
Predicted IR Absorption Bands
The IR spectrum of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole will be dominated by the strong absorptions of the nitro group.[9][10]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3000 - 2850 | Medium-Weak | C-H stretch (methyl) | Characteristic stretching vibrations for sp³ C-H bonds. |
| ~ 1550 - 1475 | Strong | Asymmetric NO₂ stretch | This is one of the most characteristic and intense bands for aromatic nitro compounds.[9] |
| ~ 1360 - 1290 | Strong | Symmetric NO₂ stretch | The second strong characteristic band for the nitro group.[9] |
| ~ 1600 - 1450 | Medium | C=N and C=C stretch (pyrazole ring) | Vibrations associated with the aromatic pyrazole ring.[1][11] |
| ~ 600 - 500 | Medium-Weak | C-I stretch | The C-I bond vibration appears in the low-frequency region of the spectrum. |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
The molecular formula of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is C₅H₆IN₃O₂. The calculated molecular weight is approximately 267.02 g/mol .
-
Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z 267. Given that iodine is monoisotopic (¹²⁷I), there will be no M+2 peak from the halogen.[12] Nitro compounds can sometimes show weak or absent molecular ion peaks.[13]
-
Major Fragments:
-
Loss of Iodine: The C-I bond is relatively weak, and a major fragmentation pathway is expected to be the loss of an iodine radical, leading to a fragment at m/z 140 ([M-I]⁺).
-
Loss of Nitro Group: Fragmentation involving the nitro group can occur via loss of NO₂ (m/z 46) or NO (m/z 30). This would result in peaks at m/z 221 ([M-NO₂]⁺) and m/z 237 ([M-NO]⁺).
-
Loss of Methyl Group: Loss of a methyl radical (m/z 15) from the molecular ion would give a peak at m/z 252.
-
Iodine Cation: A peak at m/z 127 corresponding to the iodine cation ([I]⁺) is also possible.[14]
-
Table 4: Predicted Major Mass Fragments
| m/z | Predicted Fragment Ion |
| 267 | [C₅H₆IN₃O₂]⁺ (Molecular Ion) |
| 252 | [M - CH₃]⁺ |
| 221 | [M - NO₂]⁺ |
| 140 | [M - I]⁺ |
| 127 | [I]⁺ |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
The sample can be introduced via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 200-250 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole requires the integration of data from all spectroscopic techniques.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole. By leveraging data from analogous structures, we have established the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This document is intended to be a valuable resource for researchers, enabling the efficient and accurate identification and structural confirmation of this and related pyrazole derivatives. For definitive structural proof, the acquisition of experimental data and potentially 2D NMR experiments (COSY, HSQC, HMBC) is recommended.
References
- BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
- Istrate, A. N., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
- Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- American Pharmaceutical Review. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
- BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate.
- Mezei, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
- Elguero, J., et al. (1984).
- University of Bristol Research Portal. (2017).
- National Center for Biotechnology Information. (2022).
- Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society.
- The Women University Multan. (2025). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. FRONTIERS IN CHEMICAL SCIENCES.
- AIP Publishing. (2017).
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- Wiley Online Library. (2012).
- ResearchGate. (2025).
- ResearchGate. (n.d.).
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ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[12].
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- Unknown. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- MDPI. (2024).
- Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- PubMed. (2012).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
- Canadian Journal of Chemistry. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles.
- SciSpace. (n.d.). and (13)
- ResearchGate. (2025).
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- ResearchGate. (2025).
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane. Retrieved from [Link]
- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
- Chemistry LibreTexts. (2023).
- eGyanKosh. (n.d.).
- Creative Proteomics. (n.d.).
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
- Unknown. (n.d.).
- ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review.
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole as a substrate in Suzuki-Miyaura cross-coupling reactions. Substituted pyrazoles are privileged scaffolds in medicinal chemistry and materials science.[1] This guide elucidates the mechanistic nuances of this specific transformation, detailing the influence of the substrate's unique electronic and structural features. We present two robust, validated protocols—one employing conventional heating and another utilizing microwave irradiation for accelerated synthesis—complete with parameter optimization, troubleshooting, and safety considerations.
Introduction and Mechanistic Considerations
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][3] The reaction of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is of particular interest due to the prevalence of highly functionalized pyrazole cores in pharmaceuticals. The strategic placement of substituents on the pyrazole ring profoundly influences its reactivity, and understanding these effects is paramount for successful protocol development.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole substrate. This is often the rate-determining step.
-
Transmetalation: The organic moiety from an activated boronic acid (or ester) derivative is transferred to the palladium(II) center, displacing the halide. This step requires a base to form the reactive boronate species.[5]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[4]
Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Substrate-Specific Reactivity Profile
The structure of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole imparts distinct characteristics that facilitate the Suzuki coupling:
-
Carbon-Iodine Bond: The C-I bond is the most reactive among halogens for oxidative addition (C-I > C-Br > C-Cl), ensuring that this step proceeds readily.[4][6]
-
N1-Methyl Group: The presence of a methyl group at the N1 position is a critical design feature. It prevents the formation of an acidic N-H proton, which is known to coordinate to and inhibit the palladium catalyst, a common challenge when working with unprotected nitrogen-rich heterocycles.[7][8][9]
-
3-Nitro Group: As a potent electron-withdrawing group, the nitro substituent significantly lowers the electron density of the pyrazole ring. This electronic pull makes the C4-I bond more electrophilic and thus highly susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[5][10] This activation may allow for milder reaction conditions, such as lower temperatures and reduced catalyst loadings, compared to electron-neutral or electron-rich pyrazoles.
Critical Parameters and Reagent Selection
The success of the coupling reaction is contingent on the judicious selection of the catalyst system, base, and solvent.
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd(PPh₃)₄ : A reliable Pd(0) source that can be used directly. Pd(OAc)₂ : A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5] It is often paired with phosphine ligands. |
| Ligand | PPh₃ (if using Pd(OAc)₂) or Buchwald Ligands (e.g., SPhos) | PPh₃ : A standard, cost-effective ligand. SPhos : A bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination, often leading to higher yields and broader substrate scope, especially in challenging couplings.[9][11] |
| Base | Cs₂CO₃ or K₂CO₃ | A base is essential for the formation of the reactive boronate complex required for transmetalation.[5] Cs₂CO₃ is highly effective, particularly for less reactive boronic acids. K₂CO₃ is a more economical and commonly used alternative that is often sufficient for activated substrates like this one. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | A biphasic solvent system is standard. The organic solvent (dioxane, DME) solubilizes the pyrazole substrate and catalyst, while water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.[1][7] |
| Boronic Acid | Aryl- or Heteroarylboronic Acid/Ester | The reaction is generally tolerant of a wide range of boronic acids. Electron-rich and electron-poor arylboronic acids are typically well-tolerated. Sterically hindered partners (e.g., ortho-substituted arylboronic acids) may require higher temperatures or longer reaction times.[1] |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Suzuki-Miyaura Coupling via Conventional Heating
This protocol provides a robust and widely applicable method for the synthesis of 4-aryl-1,5-dimethyl-3-nitro-1H-pyrazoles.
Materials:
-
4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Degassed Water (4:1 v/v)
-
Schlenk tube or sealed vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk tube, add 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (e.g., 0.5 mmol, 140.5 mg), the desired arylboronic acid (0.6 mmol), and K₂CO₃ (1.25 mmol, 172.8 mg).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.015 mmol, 17.3 mg).
-
Solvent Addition & Degassing: Add 1,4-dioxane (4 mL) and degassed water (1 mL). Seal the tube and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C. Stir the reaction for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting iodide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: Accelerated Suzuki-Miyaura Coupling via Microwave Irradiation
This protocol leverages microwave heating to dramatically reduce reaction times, making it ideal for rapid library synthesis and methods development.[1][12]
Materials:
-
4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 v/v)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reagent Addition: In a microwave vial, combine 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (e.g., 0.5 mmol, 140.5 mg), the arylboronic acid (0.55 mmol), Cs₂CO₃ (1.25 mmol, 407.3 mg), and Pd(PPh₃)₄ (0.01 mmol, 11.6 mg).[1][12]
-
Solvent Addition: Add DME (3 mL) and water (0.75 mL).
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10-20 minutes with stirring.
-
Workup and Purification: After cooling, perform the workup and purification steps as described in Protocol 1.
Figure 2: Standard experimental workflow from reaction setup to product isolation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient degassing (O₂ present). 3. Impure reagents/solvents. | 1. Use a fresh bottle of catalyst or a more robust precatalyst system (e.g., Pd(OAc)₂/SPhos). 2. Ensure thorough degassing for at least 15-20 minutes. 3. Use anhydrous solvents and pure reagents. |
| Protodeboronation | 1. Presence of excess water or protic sources. 2. Reaction temperature is too high or time is too long. | 1. Use carefully measured amounts of degassed water. 2. Optimize temperature and time; the activated substrate may not require harsh conditions. |
| Homocoupling (Boronic Acid) | 1. Presence of oxygen. 2. High catalyst loading. | 1. Improve degassing procedure. 2. Reduce catalyst loading to 1-2 mol%. |
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Yusuke, O., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(40), 31541-31548. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877-85. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]
-
Machulek, A. et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]
-
Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. [Link]
-
Chinese Chemical Letters. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect. [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
UBC Library. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Circle. [Link]
-
PubMed. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. LibreTexts. [Link]
-
Science.gov. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Science.gov. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Scholar. [Link]
-
Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. LibreTexts. [Link]
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(40), 31541-31548. [Link]
Sources
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- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
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- 8. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
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experimental procedure for N-alkylation of iodonitropyrazoles
Application Note: High-Efficiency N-Alkylation of Iodonitropyrazoles
Abstract & Strategic Importance
The N-alkylation of iodonitropyrazoles (e.g., 3-iodo-4-nitropyrazole) is a pivotal transformation in the synthesis of high-energy density materials (HEDMs) and bioactive pharmaceutical scaffolds. The simultaneous presence of a labile iodine handle (for cross-coupling) and a nitro group (for energetic potential or reduction to amines) makes this core highly versatile but synthetically challenging.
The Core Challenge: Regioselectivity. The asymmetry of the pyrazole ring, influenced by the steric bulk of the iodine atom and the strong electron-withdrawing nature of the nitro group, typically results in a mixture of
Mechanistic Insight & Regiocontrol
Understanding the underlying causality is essential for process control. The alkylation of 3-iodo-4-nitropyrazole proceeds via a deprotonated pyrazolide anion.
-
Steric Control: The iodine atom at position 3 exerts significant steric hindrance. Consequently, alkylation is kinetically favored at the nitrogen distal to the iodine (
), yielding the 1-alkyl-3-iodo-4-nitropyrazole as the major product. -
Electronic Control: The nitro group at position 4 acidifies the
bond ( ), facilitating deprotonation by weak bases.[1] However, it also reduces the nucleophilicity of the resulting anion, occasionally requiring elevated temperatures or stronger alkylating agents.[1] -
Tautomeric Equilibrium: In solution, the neutral substrate exists in equilibrium.[1] The reaction outcome is determined by the Curtin-Hammett principle, where the ratio of products depends on the relative transition state energies of the alkylation step, not just the population of neutral tautomers.
Decision Tree for Condition Selection
Figure 1: Strategic workflow for selecting N-alkylation conditions based on electrophile type and substrate reactivity.
Experimental Protocols
Protocol A: Standard Base-Mediated Alkylation (K₂CO₃/DMF)
Best for: Primary alkyl halides, benzyl bromides, and scale-up.[1]
Reagents:
-
3-Iodo-4-nitropyrazole (1.0 equiv)[1]
-
Alkyl Halide (1.2 equiv)[1]
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) [0.2 M concentration][1]
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 3-iodo-4-nitropyrazole and anhydrous K₂CO₃. Purge with Argon or Nitrogen.
-
Solvation: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (solution may turn yellow/orange).
-
Addition: Add the alkyl halide dropwise.
-
Note: If the alkyl halide is volatile (e.g., MeI), use a reflux condenser cooled to -10°C.[1]
-
-
Reaction: Stir at RT. If no progress is observed by TLC/LC-MS after 4 hours, heat to 60°C.
-
Monitoring: The starting material is acidic and will streak on silica TLC; the product will be a distinct, less polar spot.[1]
-
-
Workup: Pour the mixture into 5 volumes of ice-water.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Mitsunobu Alkylation
Best for: Alkylation using alcohols directly, avoiding toxic halides.[1]
Reagents:
-
3-Iodo-4-nitropyrazole (1.0 equiv)[1]
-
Alcohol (R-OH) (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)[1]
-
DIAD or DEAD (1.5 equiv)[1]
-
Solvent: Anhydrous THF or Toluene
Procedure:
-
Dissolution: Dissolve pyrazole, alcohol, and PPh₃ in anhydrous THF under inert atmosphere. Cool to 0°C.
-
Addition: Add DIAD dropwise over 20 minutes. Maintain temperature <5°C to prevent byproduct formation.
-
Reaction: Allow to warm to RT and stir overnight (12-16 h).
-
Workup: Concentrate solvent directly. Triturate residue with Et₂O/Hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate filtrate.[3]
-
Purification: Careful chromatography is required to separate the product from reduced hydrazine byproducts.
Analytical Validation (Self-Correcting Step)
You must validate the regiochemistry. Do not assume the major product is the desired one.
Regioisomer Differentiation Table:
| Feature | 1-Alkyl-3-iodo-4-nitropyrazole (Target/Major) | 1-Alkyl-5-iodo-4-nitropyrazole (Minor) |
| Sterics | Alkyl group is distal to Iodine. | Alkyl group is proximal to Iodine. |
| 1H NMR (NOE) | Strong NOE between N-Alkyl protons and C5-H. | No NOE between N-Alkyl and C5-H (too distant). |
| 13C NMR | C5 (adjacent to H) typically shifts upfield relative to C3. | C3 (adjacent to I) shifts distinctively. |
| Crystallography | Definitive confirmation. | Definitive confirmation. |
NOE Experiment Setup: Irradiate the N-CH₂ protons.
-
Positive Enhancement at Pyrazole-H: Confirms 1,3-isomer (Alkyl is next to H).[1]
-
No Enhancement at Pyrazole-H: Suggests 1,5-isomer (Alkyl is next to I).[1]
Safety & Handling
-
Energetics: Nitro-functionalized azoles are potential energetic materials. While iodonitropyrazoles are generally stable, avoid subjecting dry solids to friction or impact.[1] Perform DSC (Differential Scanning Calorimetry) before scaling above 5g.
-
Alkylating Agents: Methyl iodide and benzyl bromide are potent alkylators and potential carcinogens. Use only in a fume hood. Destroy excess alkylating agent with aqueous ammonium hydroxide or amine waste during workup.
-
Waste: Segregate halogenated organic waste.
References
-
Regioselectivity Mechanisms: Organic Chemistry Portal. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles". Available at: [Link]
-
Structural Characterization: MDPI. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates". Available at: [Link][1]
Sources
Strategic Development of Novel Heterocycles: From Iodinated Pyrazole Scaffolds to Fused Ring Systems
Abstract
This technical guide outlines a robust workflow for the synthesis and diversification of iodinated pyrazoles, serving as precursors for novel fused heterocyclic systems.[1][2] Pyrazoles are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Ruxolitinib), yet their conversion into bicyclic heteroaromatics often suffers from poor regioselectivity. This protocol establishes a self-validating pathway for C-4 regioselective iodination , followed by Pd-catalyzed cross-coupling , and finally hetero-annulation to access thieno[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines.
Phase 1: Scaffold Synthesis (Regioselective Iodination)
The C-4 position of the pyrazole ring is the most electron-rich, making it the primary site for electrophilic aromatic substitution (SEAr). While iodine (
Protocol A: C-4 Iodination using NIS/TFA
Rationale: Trifluoroacetic acid (TFA) activates NIS by protonating the succinimide carbonyl, increasing the electrophilicity of the iodine species (
Materials:
-
Starting Material: 1-Methyl-1H-pyrazole (or substituted variant)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN)
-
Catalyst: Trifluoroacetic acid (TFA) (20 mol%)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the pyrazole substrate in 20 mL of anhydrous MeCN.
-
Activation: Add TFA (2.0 mmol, 0.2 equiv) dropwise. Stir for 5 minutes at room temperature.
-
Iodination: Add NIS (11 mmol, 1.1 equiv) portion-wise over 10 minutes to avoid an exotherm.
-
Reaction: Stir the mixture at room temperature for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The product typically runs higher (less polar) than the starting material.
-
-
Quench: Pour the reaction mixture into 50 mL of saturated
(sodium thiosulfate) solution to reduce unreacted iodine (indicated by the disappearance of yellow/brown color). -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, 0-30% EtOAc in Hexane).
Safety Note: Iodination reagents can be corrosive. Handle NIS in a fume hood.
Phase 2: Strategic Decision – To Protect or Not?
Before proceeding to cross-coupling, the acidity of the pyrazole N-H (pKa ~14) must be addressed. Free N-H groups can deprotonate under basic coupling conditions, forming a pyrazolyl anion that binds tightly to Palladium (
Diagram 1: Protection Strategy Decision Tree
Caption: Decision matrix for N-protection prior to Pd-catalyzed coupling. Free N-H pyrazoles often inhibit catalytic cycles.
Phase 3: Diversification via Sonogashira Coupling
The iodine handle at C-4 is an excellent leaving group for Sonogashira coupling, introducing an alkyne. This is the critical step for creating "novel" fused systems, as the alkyne serves as the second carbon source for annulation.
Protocol B: Copper-Free Sonogashira Coupling
Rationale: Traditional Sonogashira uses CuI, which can induce homocoupling of the alkyne (Glaser coupling). A Copper-free variant using a reactive Pd-precatalyst is preferred for high-value scaffolds.
Reagents:
-
Substrate: 1-Protected-4-iodopyrazole
-
Partner: Phenylacetylene (or functionalized terminal alkyne)
-
Catalyst:
(5 mol%) -
Base/Solvent: Pyrrolidine (used as both) or
in DMF.
Procedure:
-
Combine iodopyrazole (1.0 equiv) and
(0.05 equiv) in a degassed Schlenk tube. -
Add degassed Pyrrolidine (excess, 5-10 equiv).
-
Add the terminal alkyne (1.2 equiv) under Argon flow.
-
Heat to 60°C for 3 hours.
-
Self-Validation: The reaction mixture should darken significantly (Pd black formation indicates catalyst death, but initially it turns dark orange/brown).
-
Workup: Dilute with water, extract with EtOAc. Purification via silica gel is mandatory to remove Pd residues.
Phase 4: Annulation to Novel Heterocycles
This section describes the conversion of the 4-alkynylpyrazole (from Phase 3) into a Thieno[2,3-c]pyrazole . This fused system is a bioisostere of indoles and indazoles but possesses distinct electronic properties.
Protocol C: Sodium Sulfide Induced Cyclization
Mechanism: The sulfide anion (
Refined Protocol (The "Eller" Method): Requires a 5-chloro-4-iodopyrazole starting material (obtainable via NCS chlorination prior to iodination).
-
Substrate: 5-Chloro-4-(phenylethynyl)-1-methyl-1H-pyrazole.
-
Reagent: Sodium Sulfide nonahydrate (
) (5.0 equiv). -
Solvent: DMF (Anhydrous).
-
Conditions: Heat at 80–100°C for 2–4 hours.
-
Mechanism:
displacement of the 5-Chloro substituent by sulfide, followed by intramolecular nucleophilic attack of the thiol on the alkyne. -
Isolation: Pour into ice water. The fused thienopyrazole often precipitates or requires extraction.
Diagram 2: Synthesis of Thieno[2,3-c]pyrazole[3]
Caption: Workflow for converting the di-halogenated scaffold into the fused thienopyrazole system.
Data Summary & Troubleshooting
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Yield in Iodination | Moisture in solvent | Ensure MeCN is anhydrous; TFA is hygroscopic. |
| Dehalogenation during Coupling | Hydride source present | Avoid alcoholic solvents if possible; reduce reaction time. |
| No Cyclization (Phase 4) | Oxidation of Sulfide | Use fresh |
| Catalyst Poisoning | Free N-H group | Verify N-protection via NMR before coupling. |
Table 2: Comparative Reactivity of 4-Halopyrazoles
| Halogen | Electrophilicity | Stability | Recommended Application |
| Iodine (I) | High | Moderate | Low-temp couplings, difficult substrates. |
| Bromine (Br) | Moderate | High | Scale-up, standard Suzuki conditions. |
| Chlorine (Cl) | Low | Very High | Orthogonal coupling (reacts after I/Br). |
References
-
Regioselective Iodination: Vasilevsky, S. F., et al. "Heterocyclic Acetylenes in Synthesis." Molecules, 2020.[3]
-
Suzuki Coupling of Pyrazoles: Kuleshova, O., et al.[4] "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles." Journal of Organic Chemistry, 2016. [4]
-
Thieno-pyrazole Synthesis: Eller, G. A., et al. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles."[5] Synthetic Communications, 2011.[5]
-
C-H Activation Reviews: Gandeepan, P., et al. "Transition Metal-Catalyzed C–H Activation of Pyrazoles." Chemical Reviews, 2019.
-
General Pyrazole Chemistry: Fustero, S., et al.[6] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[6] Chemical Reviews, 2011.
Sources
Application Note: Strategic Utilization of 4-Iodo-1,5-dimethyl-3-nitro-1H-pyrazole in Agrochemical Synthesis
This Application Note and Protocol guide details the strategic utilization of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (IDNP). This scaffold serves as a high-value "linchpin" intermediate for accessing novel chemical space in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Ryanodine Receptor modulator insecticides.
Executive Summary & Strategic Rationale
In the competitive landscape of agrochemical discovery, the pyrazole ring remains a privileged structure, appearing in blockbuster active ingredients (AIs) such as Penthiopyrad , Fluxapyroxad , and Tolfenpyrad . However, patent overcrowding necessitates "scaffold hopping"—the design of structurally distinct yet functionally equivalent cores.
4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (IDNP) offers a unique solution due to its orthogonal functionalization potential :
-
The C4-Iodo Handle: A highly reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) to install lipophilic biaryl domains critical for enzyme binding pockets.
-
The C3-Nitro Mask: A latent amine precursor. Unlike standard C4-carboxamide SDHIs, this scaffold enables the synthesis of C3-amido pyrazoles , a less explored chemical space that may overcome resistance in current fungal strains.
-
The 1,5-Dimethyl Motif: Provides a specific steric profile distinct from the more common 1,3-dimethyl isomers, influencing the rotational entropy of the final drug molecule and potentially improving metabolic stability.
Chemical Pathway & Mechanism[1]
The utilization of IDNP typically follows a Divergent Synthesis Workflow . The order of operations—C4-arylation versus Nitro reduction—is critical for chemoselectivity.
The "Coupling-First" Strategy (Recommended)
We prioritize C4-functionalization to avoid catalyst poisoning by the free amine generated from nitro reduction.
-
Step 1: Suzuki-Miyaura Cross-Coupling. The C4-iodine undergoes oxidative addition to Pd(0) faster than the nitro group can interfere.
-
Step 2: Nitro Reduction. The nitro group is reduced to a primary amine (
) using iron/acid or catalytic hydrogenation. -
Step 3: Amide Coupling. The newly formed C3-amine is acylated with an acid chloride to attach the "tail" region (e.g., a substituted phenyl or heterocyclic group).
Synthesis Logic Diagram
Caption: Divergent synthesis workflow starting from IDNP. The "Coupling-First" approach ensures high yields by preserving the nitro group during the metal-catalyzed step.
Experimental Protocols
The following protocols are optimized for library synthesis (100 mg - 1 g scale) .
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (C4-Arylation)
Objective: Install an aryl group at the C4 position while preserving the C3-nitro group.
Reagents:
-
Substrate: 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv) (e.g., 4-chlorophenylboronic acid)
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 equiv) or -
Solvent: DME:Water (3:1 v/v)
Procedure:
-
Setup: In a 10 mL microwave vial, dissolve the IDNP substrate (0.5 mmol) and arylboronic acid (0.6 mmol) in 3 mL of DME.
-
Degassing: Add 1 mL of distilled water. Bubble Nitrogen or Argon through the solution for 5 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).
-
Addition: Add
(325 mg, 1.0 mmol) followed by (29 mg, 0.025 mmol). Cap the vial immediately. -
Reaction: Irradiate at 110°C for 20 minutes in a microwave reactor (or heat at 90°C for 4 hours in an oil bath).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc gradient).
Validation Check:
-
Success Indicator: Disappearance of the starting iodide spot on TLC.
-
Common Pitfall: De-iodination (replacement of I with H) occurs if the catalyst is inactive or water is not degassed.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the C3-nitro group to a C3-amine without reducing the pyrazole ring or de-halogenating (if Iodine was preserved).
Reagents:
-
Substrate: 4-Aryl-1,5-dimethyl-3-nitro-pyrazole (from Protocol A)
-
Reductant: Iron powder (5.0 equiv)
-
Additive: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol:Water (4:1)
Procedure:
-
Setup: Suspend the nitro-pyrazole substrate (0.5 mmol) in 5 mL Ethanol and 1.25 mL Water.
-
Activation: Add
(135 mg) and Iron powder (140 mg). -
Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Note: The reaction mixture will turn a rusty brown/black color.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Redissolve in DCM, wash with saturated
, dry, and concentrate. -
Product: The resulting 3-amino-pyrazole is often air-sensitive; use immediately in the next step or store under Nitrogen.
Data & Optimization Guide
When optimizing these reactions for specific analogs, refer to the solvent/base compatibility table below.
| Variable | Standard Condition | Alternative (High Steric Bulk) | Why? |
| Solvent | DME / Water (3:1) | 1,4-Dioxane / Water | Dioxane boils at a higher temp, allowing more energy for difficult couplings. |
| Base | Phosphate bases often stabilize Pd-intermediates better in sterically crowded systems. | ||
| Catalyst | Bidentate ligands (dppf) prevent catalyst decomposition during prolonged heating. | ||
| Temp | 110°C (MW) | 130°C (MW) | Higher temp required if the boronic acid has ortho-substituents. |
Safety & Handling
-
Energetic Material: Nitro-pyrazoles can be potentially explosive if heated dry. Always keep in solution during heating steps.
-
Heavy Metals: All palladium waste must be segregated.
-
Iodine Waste: Iodinated byproducts can be toxic; dispose of in halogenated organic waste streams.
References
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. RHHZ (Chinese Chemical Letters). Available at: [Link][2]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health (PMC). Available at: [Link]
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. National Institutes of Health (PMC). Available at: [Link]
-
Penthiopyrad Human Health Risk Assessment. Regulations.gov. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Regioselective Iodination of Dimethyl-Nitropyrazole
Welcome to the technical support guide for the regioselective iodination of dimethyl-nitropyrazole derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging synthetic transformation. Here, we will dissect common experimental hurdles, provide scientifically-grounded solutions, and offer detailed protocols to enhance the success of your work.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental challenges and principles of iodinating the dimethyl-nitropyrazole scaffold.
Q1: Why is the regioselective iodination of a dimethyl-nitropyrazole so challenging?
The primary difficulty stems from the potent electron-withdrawing nature of the nitro (–NO₂) group. The pyrazole ring is an electron-rich aromatic system, which makes it susceptible to electrophilic substitution, typically at the C4 position—the most electron-rich and sterically accessible site.[1] However, the presence of a nitro group significantly deactivates the ring, making it far less nucleophilic and thus resistant to attack by common electrophilic iodinating agents.[2] Overcoming this deactivation often requires harsh reaction conditions (e.g., high temperatures, strong acids), which can lead to a lack of selectivity and the formation of undesired side products.[2]
Q2: Which regioisomer is expected from the iodination of 3,5-dimethyl-4-nitropyrazole?
For 3,5-dimethyl-4-nitropyrazole, the most reactive C4 position is already substituted. Electrophilic iodination is therefore forced to occur at the less reactive C3 or C5 positions, which are equivalent in this specific molecule. However, due to the deactivation of the ring, this reaction is exceptionally difficult. Direct iodination of the analogous 1,3-dimethyl-4-nitropyrazole has been shown to require very high temperatures (200 °C) to introduce an iodine atom at the C5 position, and even then, the yield is low (around 17-24%).[2]
A more effective and highly regioselective strategy for introducing iodine at the C5 position is to bypass electrophilic substitution altogether. A Directed Ortho Metalation (DOM) approach, involving lithiation with a strong base like n-butyllithium (n-BuLi) followed by quenching with elemental iodine (I₂), has been proven to be highly effective for the exclusive synthesis of 5-iodo pyrazoles.[3]
Q3: What are the most common iodinating systems, and which should I choose?
The choice of iodinating agent is critical and depends on the specific isomer of your dimethyl-nitropyrazole and the desired regioselectivity.
-
For C4-Iodination (when C4 is unsubstituted): Systems like molecular iodine (I₂) with an oxidant such as Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂) are effective for standard pyrazoles.[1][3][4] However, the deactivating nitro group will significantly slow down or prevent this reaction under mild conditions.
-
For Deactivated Systems: More potent electrophilic systems are required. These include N-Iodosuccinimide (NIS) in the presence of a strong acid (e.g., TFA, H₂SO₄) or a reagent prepared from iodine monochloride (ICl) and silver sulfate in sulfuric acid.[2][5] These aggressive conditions can compromise selectivity.
-
For C5-Iodination: As mentioned, the most reliable method is not an electrophilic substitution but a lithiation-iodination sequence. This approach offers excellent regioselectivity and is often the preferred method when the C5-iodo isomer is the target.[3]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during the iodination process.
Problem 1: The reaction shows no conversion, or the yield is extremely low.
Probable Cause: The most likely culprit is the severe electronic deactivation of the pyrazole ring by the nitro group. Your chosen iodinating agent is likely not electrophilic enough to react with the electron-poor substrate under the attempted conditions.
Recommended Solutions:
-
Increase Reagent Electrophilicity: Switch from a milder system (e.g., I₂/H₂O₂) to a more potent one.
-
Option A: N-Iodosuccinimide (NIS) with Catalytic Acid: The use of NIS in conjunction with a strong protic acid like trifluoroacetic acid (TFA) can significantly enhance the electrophilicity of the iodine source.[5]
-
Option B: ICl-Based Reagents: For highly deactivated systems, a reagent formed from ICl and a Lewis acid or silver salt in strong acid can be effective, though selectivity may be a concern.[2]
-
-
Increase Reaction Temperature: For electrophilic substitutions on deactivated rings, higher temperatures can provide the necessary activation energy. Reactions involving 1,3-dimethyl-4-nitropyrazole have been reported at temperatures as high as 200 °C.[2] Monitor the reaction carefully, as decomposition can occur at elevated temperatures.
-
Change the Reaction Mechanism (for C5-Iodination): If your target is the 5-iodo isomer of a 4-nitropyrazole, the most robust solution is to abandon electrophilic substitution in favor of the Directed Ortho Metalation (DOM) strategy. This involves deprotonation at the C5 position with n-BuLi at low temperature, followed by quenching the resulting anion with I₂.[3]
Problem 2: The reaction produces a mixture of regioisomers.
Probable Cause: The formation of multiple isomers often results from harsh reaction conditions that provide enough energy to overcome the small differences in activation energy for substitution at different positions. This is particularly relevant when trying to force a reaction on a highly deactivated substrate.
Recommended Solutions:
-
Optimize Reaction Conditions: Attempt to lower the reaction temperature and use a less aggressive, albeit potentially slower, iodinating system. A thorough screen of solvents and temperatures is advisable.
-
Employ a Highly Regioselective Method:
-
For C4-Iodination: If the C4 position is available, using a milder, oxidant-based system like I₂/CAN at the lowest effective temperature can favor the kinetically preferred C4 product.[3]
-
For C5-Iodination: The lithiation-iodination protocol is exceptionally regioselective for the C5 position and should be your primary strategy to avoid isomeric mixtures when this product is desired.[3]
-
Problem 3: I am observing significant side product formation or decomposition.
Probable Cause: The conditions required to iodinate a deactivated nitropyrazole (strong acids, high heat) can often lead to decomposition of the starting material or the desired product. Furthermore, some reagents can cause unwanted side reactions.
Recommended Solutions:
-
Strict Stoichiometric Control: Use a precise amount of the iodinating agent (typically 1.0-1.2 equivalents). Excess reagent, especially under harsh conditions, can lead to di-iodination or other side reactions.
-
Use Milder, Greener Conditions: If your substrate allows, a system like I₂ with H₂O₂ in water is environmentally benign and generates water as the only byproduct, minimizing complex side reactions.[4] This is often a good starting point before moving to more aggressive methods.
-
Protect Other Functional Groups: If your dimethyl-nitropyrazole contains other sensitive functional groups (e.g., an acetyl group), they may react under the iodination conditions. Consider a protection-deprotection sequence if this becomes an issue.
-
Careful Workup: Ensure that any excess iodine is quenched during the workup procedure by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] Similarly, acidic catalysts should be neutralized with a bicarbonate wash.
Comparative Data & Protocols
Data Presentation
The following table summarizes various iodination methodologies applicable to pyrazole scaffolds. Note that yields and selectivity are highly substrate-dependent, especially for deactivated systems like nitropyrazoles.
| Method/Reagents | Solvent | Temperature | Typical Yield (%) | Regioselectivity | Key Considerations |
| I₂ / H₂O₂ | Water | Room Temp. | 60 - 100% | C4 | Green, practical method. May be too mild for nitropyrazoles.[4][6] |
| I₂ / CAN | Acetonitrile | Reflux | Good to Excellent | C4 | Effective for many pyrazoles, including some with deactivating groups.[3] |
| NIS / TFA | Various | Room Temp. - 80 °C | Good | C4 | Potent system for deactivated rings.[1][5] |
| n-BuLi, then I₂ | THF | -78 °C to RT | Good to Excellent | C5 | Highly selective for C5 iodination via lithiation.[3] |
| ICl / Ag₂SO₄ | H₂SO₄ | 20 °C - 200 °C | Low to Moderate | C3/C5 | Very harsh conditions for extremely deactivated systems.[2] |
Experimental Protocols
Protocol 1: General Procedure for C4-Iodination using I₂/CAN (for 3,5-dimethylpyrazole)
This protocol is for a non-nitrated pyrazole to illustrate the standard C4-selective method. For a nitropyrazole, this reaction would likely require significantly longer times or higher temperatures, if it proceeds at all.
-
Preparation: In a round-bottom flask, dissolve the 3,5-dimethylpyrazole (1.0 mmol) in acetonitrile (10 mL).
-
Reagent Addition: Add elemental iodine (I₂, 0.6 mmol, 1.2 eq relative to the desired mono-iodination). Then, add Ceric Ammonium Nitrate (CAN, 0.6 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM, 20 mL). Wash the organic phase sequentially with a saturated aqueous solution of Na₂S₂O₃ (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Regioselective C5-Iodination of 1-Aryl-4-nitro-3-methylpyrazole via Lithiation
This protocol is adapted from established methods for C5-iodination and is the recommended approach for obtaining C5-iodo-nitropyrazoles.[3]
-
Preparation: To a flame-dried, argon-purged round-bottom flask, add a solution of the N-substituted 4-nitro-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Under vigorous stirring, add n-butyllithium (n-BuLi, 2.5 M in hexane, 1.3 mmol) dropwise. Maintain the temperature at -78 °C and stir for 15 minutes.
-
Iodination: In a separate flask, prepare a solution of iodine (I₂, 1.4 mmol) in anhydrous THF (3 mL). Add this iodine solution to the pyrazole anion mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature over approximately 4 hours.
-
Workup: Dilute the reaction mixture with dichloromethane (30 mL). Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ (10 mL) to quench excess iodine, followed by water (5 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvents under reduced pressure. Purify the crude product via flash column chromatography to yield the desired 5-iodo-4-nitropyrazole.
Visualized Workflows and Mechanisms
Troubleshooting Decision Tree
This diagram outlines a logical workflow for troubleshooting common issues during the iodination of dimethyl-nitropyrazole.
Caption: Comparison of SEAr and DOM pathways for pyrazole iodination.
References
- Benchchem. An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole.
- Organic Chemistry Portal.
- Vasilevsky, S. F., & Shvartsberg, M. S. (2000). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. Russian Chemical Bulletin, 49(8), 1482-1484.
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 12345-12356.
- Benchchem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- Kim, M. M., Ruck, R., Zhao, D., & Huffman, M. A. (2008). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 49(25), 4026-4028.
- Vasilevskij, S. F., Belov, A. I., & Shvartsberg, M. S. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (10), 2295-2299.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole
Ticket System Status: ONLINE Current Topic: Troubleshooting Side Reactions & Low Yields Assigned Specialist: Senior Application Scientist[1]
Introduction: The Deactivated Ring Challenge
Welcome to the technical support hub for 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole . This molecule is a critical intermediate, often used in high-energy density materials (HEDM) and pharmaceutical scaffolds.[1][2]
The Core Problem:
The synthesis of this molecule presents a "perfect storm" of electronic deactivation. The nitro group (
This guide addresses the three most common "Support Tickets" we receive regarding this synthesis.
Module 1: Isomer Contamination (The "Hidden" Side Reaction)[2]
Ticket #001: "My final NMR shows a mixture of products, even though the iodination seemed clean. Is it an iodination regioselectivity issue?"
Diagnosis: The issue is likely not the iodination step, but the precursor synthesis . The iodination at C4 is highly specific because it is the only available aromatic proton. The contamination usually stems from the N-methylation step of the starting material (3-nitro-5-methyl-1H-pyrazole).[1][2]
The Mechanism of Failure
3-nitro-5-methylpyrazole exists in tautomeric equilibrium.[1][2] When methylated (e.g., with MeI or DMS), it produces two regioisomers:[2][3]
-
Target: 1,5-dimethyl-3-nitro-1H-pyrazole (Sterically hindered, often favored kinetically or by specific solvents).[1][2]
-
Impurity: 1,3-dimethyl-5-nitro-1H-pyrazole (Thermodynamically stable).[1][2]
If these are not separated before iodination, you will iodinate both, creating a mixture of 4-iodo isomers that are nearly impossible to separate by crystallization.[1][2]
Visualizing the Isomerization Pathway
Caption: The bifurcation of N-methylation. Failure to purify the precursor leads to inseparable iodinated isomer mixtures.
Troubleshooting Protocol
-
Verify Precursor Purity: Before adding iodine, check the
H NMR of your starting material. -
Purification: If isomers are present, separate them using flash chromatography (Silica gel; Hexane/EtOAc gradient) before iodination.[1][2] The 1,5-isomer is generally less polar.[1][2]
Module 2: Incomplete Reaction (The "Stall")
Ticket #002: "I'm using
Diagnosis:
The nitro group at C3 deactivates the ring. Standard "green" iodination conditions (
Side Reactions of "Forcing" Conditions
To overcome the stall, chemists often heat the reaction or add strong oxidants. This leads to:
-
Oxidative Demethylation: Strong oxidants (like excess CAN) can attack the N-methyl group.[1]
-
Radical Coupling: High temperatures with
can induce radical dimerization.[1]
Recommended Protocol: Acid-Activated Iodination
Switch to a system that generates a "super-electrophile" (
Option A: NIS + TFA (Recommended) [1][2]
-
Reagents: N-Iodosuccinimide (1.2 eq), Trifluoroacetic Acid (Solvent/Catalyst).[1][2]
-
Mechanism: Protonation of NIS generates a highly reactive acyl hypoiodite species.[1]
Option B:
-
Reagents:
(0.6 eq), CAN (0.6 eq), Acetonitrile ( ). -
Mechanism: CAN oxidizes
to .[1] -
Warning: CAN is a strong oxidant; monitor TLC closely to prevent oxidative degradation of the methyl groups.[1]
Visualizing the Reactivity Landscape
Caption: Comparison of iodination conditions. Acid-activated NIS is preferred for nitro-deactivated pyrazoles.[1][2]
Module 3: Data & Validation
Ticket #003: "How do I confirm the reaction worked without running a full NMR?"
Quick Check Protocol (TLC & MS):
| Parameter | Starting Material (SM) | Product (4-Iodo) | Note |
| Rf (Hex/EtOAc 3:1) | ~0.35 | ~0.45 | Iodine increases lipophilicity; Product moves higher.[1][2] |
| UV Activity | Strong (Nitro group) | Strong | Both quench UV strongly.[1][2] |
| Appearance | White/Pale Yellow Solid | Yellow/Orange Solid | Iodine compounds often carry a yellow tint.[1] |
| Mass Spec (ESI+) | Look for the characteristic Iodine mass defect.[1][2] |
Critical NMR Validation:
-
Starting Material: Shows a singlet at ~6.6 ppm (C4-H).[1][2]
-
Product: The singlet at ~6.6 ppm must disappear . If it remains, the reaction is incomplete.
Frequently Asked Questions (FAQ)
Q: Can I use Iodine Monochloride (ICl)?
A: Yes, ICl is a potent electrophile.[1][2] However, it can lead to chlorination side-products (approx. 5-10%) if the reaction temperature is too high.[1][2] If you use ICl, keep the reaction at room temperature and use a scavenger like
Q: Why is the 1,5-dimethyl isomer preferred over the 1,3-dimethyl? A: In many energetic material applications, the 1,5-dimethyl substitution pattern forces the nitro group out of planarity or changes the crystal density, which is desirable for tuning sensitivity.[2] Chemically, however, the 1,3-isomer is often the thermodynamic sink, making the synthesis of the 1,5-isomer the "uphill" battle.[2]
Q: My product turned purple during drying. What happened?
A: This indicates de-iodination and the release of free iodine (
-
Fix: Wash the organic layer with Sodium Thiosulfate (
) during workup to remove free iodine.[2] Store the final product in amber vials away from light.
References
-
BenchChem Technical Support. (2025).[1][2][3][4][5] Synthesis of 4-Iodopyrazole: Troubleshooting & Optimization. Retrieved from [2]
-
National Institutes of Health (NIH). (2025).[1][2] 1-Aryl-3-CF3-pyrazoles: Regioselective synthesis of 4-/5-iodides.[1][2] Retrieved from [2]
-
Vatsadze, S. Z., et al. (2000).[2] Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride.[1][2][6]Russian Chemical Bulletin.[1]
-
ChemicalBook. (2024).[1][2][7] 4-Iodo-1-methyl-3-nitro-1H-pyrazole Synthesis Routes. Retrieved from [2]
-
PubChem. (2025).[1][2] Compound Summary: 5-methyl-3-nitro-1H-pyrazole.[1][2] Retrieved from [1][2]
Sources
- 1. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Navigating the Challenges of 4-Iodo-1,5-dimethyl-3-nitro-1H-pyrazole
Welcome to the technical support center for 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this versatile, yet challenging, building block. The inherent electronic properties of this molecule, specifically the strong electron-withdrawing nature of the 3-nitro group, significantly reduce the reactivity of the C4-iodide in standard cross-coupling reactions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles and achieve your target molecules.
Understanding the Challenge: The Electronic Landscape of a Deactivated Heterocycle
The primary obstacle in utilizing 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole lies in the deactivation of the C-I bond towards oxidative addition, the crucial first step in most palladium-catalyzed cross-coupling reactions. The potent electron-withdrawing nitro group at the C3 position, along with the inherent electron-deficient nature of the pyrazole ring, significantly lowers the electron density at the C4 position. This makes the C-I bond less susceptible to cleavage by a low-valent metal catalyst, such as Pd(0).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield is very low.
Question: I'm trying to couple an arylboronic acid with 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole using standard Pd(PPh₃)₄ and Na₂CO₃, but I'm only recovering starting material. What's going wrong and how can I fix it?
Plausible Causes:
-
Insufficiently Electron-Rich Catalyst: Standard catalysts like Pd(PPh₃)₄ are often not electron-rich enough to facilitate the difficult oxidative addition to the electron-poor pyrazole ring.
-
Weak Base: Sodium carbonate may not be a strong enough base to promote the transmetalation step effectively with this deactivated system.
-
Side Reactions: While less common with iodides compared to bromides, dehalogenation can still occur under certain conditions, leading to the formation of 1,5-dimethyl-3-nitro-1H-pyrazole.
Recommended Solutions:
The key to a successful Suzuki-Miyaura coupling with this substrate is to employ a more robust catalytic system. A study on the closely related 4-bromo-3,5-dinitro-1H-pyrazole has demonstrated the efficacy of using modern, bulky, and electron-rich phosphine ligands.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a strong base such as K₃PO₄ (3.0 equiv.).
-
Add the palladium pre-catalyst, XPhos Pd G2 (2-5 mol%).
-
Add a suitable solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Thoroughly degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.
| Parameter | Standard Conditions | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 or SPhos Pd G2 | Bulky, electron-rich ligands accelerate oxidative addition. |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases facilitate the transmetalation step. |
| Temperature | 60-80 °C | 80-110 °C | Higher temperatures can overcome the activation energy barrier. |
Issue 2: My Buchwald-Hartwig amination is failing.
Question: I am attempting to couple a primary amine with 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole with no success. What catalyst system is recommended for this C-N bond formation?
Plausible Causes:
-
Ligand Incompatibility: The choice of ligand is critical in Buchwald-Hartwig amination and is highly dependent on the nature of the amine.
-
Catalyst Inhibition: The nitro group or the pyrazole itself can sometimes act as an inhibitor to certain palladium catalysts.
-
β-Hydride Elimination: For amines possessing β-hydrogens, this is a common side reaction that can be problematic.[1]
Recommended Solutions:
For Buchwald-Hartwig amination of challenging heteroaryl halides, highly active catalyst systems are required. Again, bulky, electron-rich phosphine ligands are the key. For amines lacking a β-hydrogen, palladium catalysis is often successful. For those with β-hydrogens, a copper-catalyzed system may provide better results.[2]
Experimental Protocol: Optimized Buchwald-Hartwig Amination (for amines without β-hydrogens)
-
In a glovebox or under an inert atmosphere, combine 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base like NaOtBu or LHMDS (1.5 equiv.), Pd₂(dba)₃ (2 mol%), and a suitable ligand such as tBuXPhos or RuPhos (4-6 mol%).
-
Add a dry, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture to 100-120 °C until the starting material is consumed.
| Amine Type | Recommended Catalyst System | Notes |
| Primary/Secondary (no β-hydrogens) | Pd₂(dba)₃ / tBuXPhos or RuPhos | High temperatures are often necessary. |
| Primary/Secondary (with β-hydrogens) | CuI / suitable ligand (e.g., a phenanthroline derivative) | Copper catalysis can circumvent the issue of β-hydride elimination. |
Issue 3: My Sonogashira coupling is not working.
Question: I'm trying to perform a Sonogashira coupling with a terminal alkyne, but the reaction is sluggish and gives a complex mixture of products. How can I improve this?
Plausible Causes:
-
Deactivation by Nitro Group: Electron-deficient aryl iodides are known to be challenging substrates for Sonogashira coupling.
-
Homocoupling of the Alkyne (Glaser coupling): This is a common side reaction, often promoted by the copper co-catalyst.
-
Catalyst Deactivation: The catalytic species may not be stable under the required reaction conditions.
Recommended Solutions:
For challenging Sonogashira couplings, several strategies can be employed:
-
Use of a Copper-Free System: This can minimize the unwanted Glaser coupling.
-
Employing More Active Ligands: N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphines can enhance the activity of the palladium catalyst.
-
Choice of Base and Solvent: An amine base like Et₃N or i-Pr₂NEt is typically used, but other bases may be more effective in specific cases.
Experimental Protocol: Recommended Copper-Free Sonogashira Coupling
-
To a degassed solution of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent (e.g., DMF or THF), add a palladium source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ (2-5 mol%) and a phosphine ligand such as SPhos or cBRIDP (4-10 mol%).
-
Add a base like Cs₂CO₃ or K₂CO₃ (2.0 equiv.).
-
Heat the reaction to 60-100 °C and monitor its progress.
Frequently Asked Questions (FAQs)
Q1: Why is the oxidative addition step so difficult for this molecule?
The oxidative addition of an aryl halide to a Pd(0) complex is essentially a nucleophilic attack by the metal on the carbon-halogen bond. The strongly electron-withdrawing nitro group at the C3 position of the pyrazole ring pulls electron density away from the C4 position through both inductive and resonance effects. This makes the C4 carbon more electron-poor and thus less likely to undergo oxidative addition with the electron-rich Pd(0) catalyst.
Caption: The deactivated C-I bond presents a high energy barrier for the initial oxidative addition step.
Q2: Are there alternatives to palladium-catalyzed reactions?
Yes, for certain transformations, copper-catalyzed reactions can be a viable alternative. For instance, Ullmann-type couplings for C-N and C-O bond formation are often effective for electron-deficient aryl halides.[3] These reactions typically require higher temperatures but can be a good option if palladium-based methods fail.
Experimental Protocol: Ullmann-type C-O Coupling
-
Combine 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole (1.0 equiv.), the desired alcohol (can be used as solvent if it is a liquid), CuI (10-20 mol%), a ligand such as 1,10-phenanthroline or an amino acid like L-proline (20-40 mol%), and a strong base like K₂CO₃ or t-BuOK (2.0 equiv.).
-
Heat the reaction mixture, often to temperatures above 100 °C. Microwave irradiation can also be beneficial in accelerating these reactions.[4]
Q3: Can I use 4-bromo-1,5-dimethyl-3-nitro-1H-pyrazole instead of the iodo analogue?
While aryl bromides are generally less reactive than aryl iodides in oxidative addition, modern catalyst systems have been developed that are highly effective for the coupling of aryl bromides. In some cases, aryl bromides can be advantageous as they are sometimes less prone to side reactions like dehalogenation. A successful Suzuki-Miyaura coupling has been reported for 4-bromo-3,5-dinitro-1H-pyrazole, suggesting that the bromo analogue of your compound could also be a suitable substrate, provided a potent catalyst system (e.g., XPhos Pd G2) is used.
Caption: A decision-making workflow for troubleshooting common cross-coupling reactions.
References
-
Shavnya, A., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(34), 7186-7195. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Connecting Energetic Nitropyrazole and Nitrobenzene Moieties with C−C Bonds using Suzuki Cross‐Coupling Reaction: A Novel Route to Thermally Stable Energetic Materials. (2020). Asian Journal of Organic Chemistry, 9(12), 2211-2216. [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed, 33053697. [Link]
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. Computational Study of Ni-Catalyzed C-H Functionalization: Factors That Control the Competition of Oxidative Addition and Radical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Stability & Handling of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole
Executive Summary
Welcome to the technical support hub for 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole . This compound is a high-value intermediate often employed in fragment-based drug discovery (FBDD) and energetic materials research. While the pyrazole core is generally robust, the specific arrangement of the 4-iodo (leaving group) and 3-nitro (electron-withdrawing) moieties creates a "push-pull" electronic environment that introduces specific vulnerabilities in solution.
This guide moves beyond generic advice, addressing the three primary failure modes reported by our users: Photodeiodination , Nucleophilic Aromatic Substitution (SNAr) , and Micro-aggregation .
Module 1: Photostability (The "Yellowing" Solution)
The Issue: Users report that clear DMSO or ethanolic solutions turn yellow or brown after sitting on the benchtop for <4 hours. LC-MS shows a loss of the parent mass (M+) and appearance of a de-iodinated byproduct.
Technical Insight:
The Carbon-Iodine (C-I) bond energy is relatively weak (~57 kcal/mol). The adjacent 3-nitro group exacerbates this by stabilizing the resulting radical species through resonance. Upon exposure to UV or ambient blue light, the molecule undergoes homolytic fission, releasing an iodine radical (I•) and a pyrazolyl radical. The macroscopic "yellowing" is the liberation of elemental iodine (
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Photodecomposition pathway of 4-iodopyrazoles. The liberation of Iodine (
Troubleshooting Protocol: The "Dark Control" Validation
Do not assume chemical instability until photolysis is ruled out.
-
Prepare two vials of your compound at 10 mM in DMSO.
-
Vial A (Exposed): Place on the benchtop under standard laboratory fluorescent lighting.
-
Vial B (Dark Control): Immediately wrap in aluminum foil or place in an amber vial.
-
Timepoint: Incubate both for 4 hours at Room Temperature (RT).
-
Analysis: Dilute both 1:100 in acetonitrile and inject on HPLC/UPLC.
-
Pass Criteria: Vial B retains >99% purity, while Vial A shows degradation.
-
Action: If confirmed, all future handling must occur in amber glassware or under red light.
-
Module 2: Chemical Compatibility (SNAr Vulnerability)
The Issue: The compound degrades rapidly in assay buffers containing DTT (Dithiothreitol), Glutathione (GSH), or strong nucleophiles, even in the dark.
Technical Insight: The 3-nitro group is a strong electron-withdrawing group (EWG). It pulls electron density away from the ring, making the C4 and C5 positions electron-deficient. This activates the ring toward Nucleophilic Aromatic Substitution (SNAr) .
-
Thiols (SH-): In biological assays, thiols can attack C4 (displacing Iodine) or, less commonly, attack the nitro group itself depending on pH.
-
Strong Bases: Can cause ring opening or deprotonation if residual acidic protons existed (though this molecule is N-methylated, preventing simple deprotonation).
Compatibility Matrix
| Solvent/Reagent | Stability Rating | Risk Factor | Recommendation |
| DMSO (Anhydrous) | High | Low | Preferred stock solvent. Store at -20°C. |
| Water/PBS (pH 7.4) | Moderate | Hydrolysis (Slow) | Use immediately after dilution. |
| DTT / Mercaptoethanol | Critical Failure | SNAr Attack | Avoid. Use TCEP as a non-nucleophilic reducing agent substitute. |
| Primary Amines | Low | SNAr Displacement | Monitor closely; reaction may occur over hours. |
| Acetone/Methanol | Moderate | Solvolysis (Slow) | Acceptable for short-term processing. |
Protocol: Nucleophile Stress Test
If your assay requires reducing agents:
-
Incubate 50 µM compound with 1 mM DTT in PBS (pH 7.4) for 1 hour.
-
Run LC-MS. Look for a mass shift corresponding to [M-I+S-DTT] adducts.
-
Solution: Switch to TCEP (Tris(2-carboxyethyl)phosphine) , which reduces disulfides but is less nucleophilic toward the pyrazole core.
Module 3: Solubility & Aggregation
The Issue: "Erratic" IC50 curves or inconsistent biological data. Replicates do not match.
Technical Insight: While the nitro group adds polarity, the iodine and methyl groups add significant lipophilicity. In aqueous buffers, this molecule is prone to forming colloidal aggregates at concentrations >50 µM. These aggregates non-specifically sequester enzymes, leading to false positives (pan-assay interference).
Diagnostic Workflow (Graphviz Visualization)
Figure 2: Logical workflow to distinguish between true binding and aggregation artifacts.
Frequently Asked Questions (FAQ)
Q1: Can I freeze-thaw DMSO stocks of this compound? A: Yes, but limit cycles to <5. DMSO is hygroscopic; absorbed water can facilitate slow hydrolysis of the activated ring over months. We recommend aliquoting stocks into single-use vials stored at -20°C or -80°C.
Q2: I see a small impurity peak at [M-127] in my LC-MS. What is it? A: This is the de-iodinated pyrazole (loss of Iodine, mass 126.9). Its presence indicates either photodegradation (check your light exposure) or palladium contamination if the material was sourced from a cross-coupling reaction.
Q3: Is this compound explosive? A: While polynitro pyrazoles are energetic materials, this mono-nitro derivative is generally stable. However, like all nitro-aromatics, it should not be subjected to dry heating above 100°C or friction/shock. Do not distill or concentrate to dryness at high temperatures.
References
-
Photostability Testing Guidelines: International Conference on Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[1] (1996).
- Reactivity of Nitropyrazoles: Larina, L. I., et al. "Nitroazoles: Synthesis, Structure and Properties." Springer, 2009.
- Nucleophilic Substitution in 4-Halo-3-nitropyrazoles: Kofman, T. P., et al. "Nucleophilic substitution of the nitro group in 3,5-dinitro- and 3-nitro-4-halogenopyrazoles." Russian Journal of Organic Chemistry, 2004. (Establishes SNAr mechanisms in this scaffold).
-
Aggregation in Drug Discovery: Shoichet, B. K. "Screening in a Spirit Haunted by Artifacts." Drug Discovery Today, 2006.
- Iodopyrazole Chemistry: Vedsø, P., et al. "Regioselective synthesis of 4-iodopyrazoles." Organic Letters, 2001. (Discusses synthesis and stability of the 4-iodo motif).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous assessment of purity is not merely a procedural formality but a cornerstone of scientific integrity and preclinical safety. The presence of even minute quantities of impurities can significantly alter the biological activity and toxicological profile of the target compound. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of synthesized 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, provide field-proven insights, and present self-validating protocols to ensure the trustworthiness of your findings.
The Synthetic Landscape and Potential Impurities
The synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole typically involves a two-step process: the nitration of 1,5-dimethylpyrazole followed by iodination of the resulting 1,5-dimethyl-3-nitro-1H-pyrazole. Understanding this synthetic route is crucial for anticipating potential impurities.
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual 1,5-dimethylpyrazole or 1,5-dimethyl-3-nitro-1H-pyrazole.
-
Regioisomers: The nitration of 1,5-dimethylpyrazole could potentially yield small amounts of the 4-nitro isomer, although the 3-nitro isomer is generally favored. Similarly, iodination might result in minor amounts of other iodinated species.
-
Over-iodinated Products: The presence of di-iodo species, such as 3,4-diiodo-1,5-dimethyl-pyrazole, is a possibility, especially if the reaction conditions for iodination are not carefully controlled.
-
Byproducts from Reagents: Impurities arising from the degradation or side reactions of the nitrating and iodinating agents. For example, using iodine monochloride for iodination could introduce chloro-impurities.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The following diagram illustrates the synthetic pathway and the potential points of impurity introduction.
Caption: Synthetic pathway for 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole and potential impurity formation points.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and the anticipated impurities. For 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, a multi-pronged approach utilizing Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is recommended for a comprehensive evaluation.
| Technique | Principle | Strengths | Limitations | Best For |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a reference standard of the analyte; non-destructive; provides structural information.[1][2] | Lower sensitivity compared to HPLC; requires soluble samples; potential for signal overlap. | Determining the absolute purity of the bulk material and identifying structurally similar impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High sensitivity and resolution for separating complex mixtures; well-established for impurity profiling.[3][4] | Requires a reference standard for quantification; may not detect non-chromophoric impurities. | Detecting and quantifying trace-level impurities, especially those with different polarities from the main compound. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity; provides molecular weight information for impurity identification.[5][6] | Typically provides relative quantification unless coupled with a separation technique and using standards; ionization efficiency can vary between compounds. | Identifying unknown impurities by determining their molecular weight and fragmentation patterns. |
In-Depth Methodologies and Experimental Protocols
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Expertise & Experience: qNMR is a primary analytical method that provides a direct measure of purity without the need for a specific reference standard of the analyte.[7] The principle lies in the direct proportionality between the integral of an NMR signal and the number of protons it represents.[1] By using a certified internal standard of known purity, the absolute purity of the target compound can be determined.[8] This technique is particularly powerful as it is orthogonal to chromatographic methods often used for purification.[9]
Trustworthiness: The self-validating nature of qNMR comes from the clarity of the spectra and the ability to identify and quantify all proton-containing species in the sample, including residual solvents and structurally related impurities. The use of a certified internal standard ensures traceability and accuracy.[10][11]
Experimental Protocol: Absolute Purity by qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole into a clean, dry NMR tube using a microbalance with at least 0.01 mg readability.[10]
-
Accurately weigh and add a suitable, certified internal standard (e.g., maleic anhydride, dimethyl sulfone) to the same NMR tube. The standard should have signals that do not overlap with the analyte's signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for complete relaxation of all protons. This is critical for accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals used for quantification).
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Caption: Workflow for absolute purity determination by qNMR.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Expertise & Experience: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high sensitivity and resolving power.[3] For a molecule like 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, which possesses both polar (nitro group) and non-polar (iodinated pyrazole ring) characteristics, a reverse-phase HPLC method is generally the most suitable starting point.[11] The choice of column and mobile phase is critical for achieving good separation of the main component from its potential impurities. A C18 column is a versatile choice for retaining non-polar to moderately polar compounds.[8]
Trustworthiness: A validated HPLC method provides a reliable and reproducible assessment of purity.[12] Validation parameters such as specificity, linearity, accuracy, precision, and robustness ensure that the method is fit for its intended purpose.[13] System suitability tests performed before each run confirm the consistent performance of the chromatographic system.
Experimental Protocol: HPLC-UV Purity Determination
-
Chromatographic System:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For higher resolution, a column with smaller particles (e.g., <2 µm) can be used with a UHPLC system.
-
Mobile Phase: A gradient elution is recommended to separate impurities with a wide range of polarities.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient: A typical starting gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.[14]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to about 0.1 mg/mL.
-
If available, prepare solutions of known impurities at a similar concentration.
-
-
Analysis and Purity Calculation:
-
Inject a blank (solvent), followed by the sample solution.
-
Identify the peak corresponding to 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole based on its retention time.
-
Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Caption: Workflow for impurity profiling by HPLC-UV.
Mass Spectrometry (MS) for Impurity Identification
Expertise & Experience: Mass spectrometry is an invaluable tool for the structural elucidation of unknown impurities.[5] When coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), it can provide the molecular weight of impurities, which is a critical piece of information for their identification.[12] For a compound like 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, GC-MS can be a suitable technique if the compound and its impurities are thermally stable and volatile. The fragmentation pattern observed in the mass spectrum can provide clues about the structure of the molecule.[5]
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity.[15] This, combined with the fragmentation data, provides a high degree of confidence in the proposed structure of an unknown impurity.
Anticipated Fragmentation Pattern for 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole:
Under electron ionization (EI) in a GC-MS system, the fragmentation of the target molecule is expected to proceed through several characteristic pathways:
-
Loss of a methyl group (-CH₃): A common fragmentation for N-methylated compounds.
-
Loss of the nitro group (-NO₂): A characteristic fragmentation for nitroaromatic compounds.
-
Loss of iodine (-I): Cleavage of the carbon-iodine bond.
-
Ring cleavage: Fragmentation of the pyrazole ring.
Caption: Logical flow for impurity identification using mass spectrometry.
Conclusion
The comprehensive assessment of the purity of synthesized 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole requires a synergistic approach that leverages the strengths of multiple analytical techniques. Quantitative NMR provides an accurate measure of the absolute purity of the bulk material, while HPLC excels at detecting and quantifying trace-level impurities. Mass spectrometry is indispensable for the structural elucidation of any unknown impurities that are detected. By employing these techniques in a complementary fashion and adhering to rigorous, well-documented protocols, researchers can ensure the quality and integrity of their synthesized compounds, which is paramount for their successful application in drug discovery and development.
References
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Journal of Medicinal Chemistry. (n.d.). Purity by absolute qNMR. [Link]
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Sterling Pharma Solutions. (2023). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]
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Gimeno, A., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 27(23), 8235. [Link]
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JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. JEOL Ltd. [Link]
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RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Görög, S. (2005). 2.3. Mass spectrometry in impurity profiling.
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Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]
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Pharmaguideline. (2023). Steps for HPLC Method Validation. Pharmaguideline. [Link]
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Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. [Link]
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International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
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Hadjimanoli, A., et al. (2018). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 42(11), 38-43. [Link]
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Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research International, 35(12), 1-10. [Link]
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Gadek, T. R., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219. [Link]
- Zhang, Q., et al. (2021). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
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Ivanova, Y., & Stoyanova, M. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 27(15), 4983. [Link]
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Possolo, A., & Phillips, M. M. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1168–1177. [Link]
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Torontech. (2023). HPLC Testing & Analysis: Detailed Guide. Torontech. [Link]
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Kowalska, M., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Scientific Reports, 12(1), 1. [Link]
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SynThink Research Chemicals. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]
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A Comparative Guide to the Biological Efficacy of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole and Analogs
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a privileged structure in medicinal chemistry, underpinning a multitude of biologically active compounds.[1][2] This guide provides a comprehensive comparative analysis of the potential biological efficacy of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole. Due to the limited publicly available experimental data for this specific molecule, this guide will draw upon structure-activity relationship (SAR) studies of closely related nitropyrazole and iodinated pyrazole derivatives to project its potential activities and compare it with relevant alternatives.[1][3] We will delve into its potential as an anticancer, antimicrobial, and anti-inflammatory agent, providing detailed experimental protocols for key biological assays.
The Pyrazole Core: A Versatile Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique chemical properties allow for diverse substitutions, leading to a wide array of pharmacological activities.[4][5] The introduction of specific functional groups, such as a nitro group and a halogen like iodine, can significantly modulate the biological profile of the pyrazole core. The nitro group, a strong electron-withdrawing moiety, is known to be a key pharmacophore in many antimicrobial and anticancer agents.[3] The iodine atom can enhance lipophilicity, facilitate halogen bonding with biological targets, and serve as a handle for further synthetic modifications.[1]
The subject of this guide, 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, combines these features. The dimethyl substitution on the pyrazole ring further influences its steric and electronic properties. This guide will explore the synergistic or antagonistic effects of these functionalities on its potential biological efficacy.
Anticancer Activity: A Promising Avenue for Pyrazole Derivatives
Numerous pyrazole derivatives have been investigated and developed as potent anticancer agents, often targeting key enzymes like protein kinases that are dysregulated in cancer.[4][6][7] The presence of a nitro group on the pyrazole ring has been associated with cytotoxic effects in some contexts.[3]
Comparative Analysis
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| 1,3,4-Triarylpyrazoles | MCF7, A549, HCT116 | IC50 = 6.53 µM (MCF7) | [7] |
| Indole-linked Pyrazoles | HCT116, MCF7, HepG2, A549 | IC50 < 23.7 µM | [7] |
| 5-Alkylselanyl-1H-pyrazoles | HepG2 | IC50 = 13.85 µM | [7] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | 13 cancer cell lines | GI50 = 0.127–0.560 μM | [6] |
| 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROVI | GI50 = 40 nM | [2] |
This table presents data for various pyrazole derivatives to illustrate the potential of this scaffold in cancer research. Direct comparison with 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is speculative without experimental data.
Based on the structure-activity relationships of nitropyrazoles, the presence of the nitro group in 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole may contribute to cytotoxic activity through mechanisms such as the production of reactive oxygen species (ROS).[3] The iodo-substituent could enhance its interaction with target proteins.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory and Antioxidant Potential
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example. [12]The antioxidant activity of pyrazoles has also been explored, which can contribute to their anti-inflammatory effects. [13]
Comparative Analysis
The potential of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole as an anti-inflammatory agent could be mediated through the inhibition of enzymes like cyclooxygenases (COX). [12]Its antioxidant capacity could be evaluated using assays like the DPPH radical scavenging assay. [14][15]
| Assay Type | Compound Class | Key Findings | Reference |
|---|---|---|---|
| COX-2/sEH Dual Inhibition | 1,5-Diarylpyrazoles | Potent in vitro and in vivo activity | [12] |
| Antioxidant (DPPH) | Pyrazole Hydrazones/Amides | Good radical scavenging properties | [13]|
This table provides a basis for the potential anti-inflammatory and antioxidant activities of the pyrazole scaffold.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of a compound. [14][15][16][17] Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound. [14][15] Step-by-Step Methodology:
-
Prepare Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in the same solvent. [14][15]2. Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound solution at various concentrations with the DPPH solution. 3. Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). [17]4. Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. [17]5. Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound. [14]The IC50 value can be determined from a dose-response curve.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and conscientious management of the chemical entities we create and handle. The compound 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, a substituted pyrazole, represents a class of molecules with significant potential in medicinal chemistry and materials science.[1] However, its structure—incorporating a halogen (iodine), a nitro group, and a pyrazole core—necessitates a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole. The procedures outlined here are synthesized from established safety protocols for structurally related hazardous compounds, ensuring a cautious and compliant approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Hazard Assessment: A Precautionary Approach
Due to the presence of iodo and nitro functional groups on a pyrazole scaffold, 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole must be treated as a hazardous substance. The nitro group, in particular, suggests that the molecule could be energetic and may decompose under thermal stress.[2][3] The overall hazard profile is inferred from data on analogous compounds.
Table 1: Inferred Hazard Profile of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole
| Hazard Classification | Associated Risks | Rationale based on Structural Analogs |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[4] | Structurally similar compounds like 1-Chloro-4-nitrobenzene are toxic if swallowed, inhaled, or in contact with skin.[4] Pyrazole itself is classified as harmful if swallowed and toxic in contact with skin. |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6] | 4-Iodopyrazole is a known skin irritant.[5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[5] | Pyrazole can cause serious eye damage, and 4-iodopyrazole causes serious eye irritation.[5] |
| Specific Target Organ Toxicity | May cause respiratory irritation and potential damage to organs through prolonged or repeated exposure.[5] | 4-Iodopyrazole may cause respiratory irritation.[5] Pyrazole is known to cause damage to the spleen and thyroid through repeated exposure. |
| Reactivity Hazards | Potential for energetic decomposition upon heating or shock. Risk of forming explosive or shock-sensitive compounds.[7][8] | Polynitrated pyrazoles are studied as energetic materials.[2][8] Iodine-containing compounds can react violently with certain metals and reducing agents.[9] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[4] | Halogenated nitroaromatic compounds are generally toxic to aquatic life.[4] |
Mandatory Personal Protective Equipment (PPE)
Given the inferred hazards, a stringent PPE protocol is non-negotiable. Handling this compound requires a comprehensive barrier to prevent any route of exposure.
-
Hand Protection: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves for tears or punctures before use.[10]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes and potential sublimation of the solid compound.[10]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[10]
-
Respiratory Protection: All handling of solid 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole or its solutions should be conducted within a certified chemical fume hood to prevent inhalation.[4]
Segregation and Waste Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe chemical waste management. Accidental mixing of incompatible waste streams can lead to dangerous reactions. This compound must be treated as Halogenated Organic Waste .[4][11]
Protocol for Waste Collection:
-
Select the Correct Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, vapor-tight lid.[12]
-
Labeling: Immediately affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole" (no abbreviations).
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
All associated hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Exclamation Mark, Environmental Hazard).
-
-
Solid Waste Collection:
-
Carefully place any unused or contaminated solid 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole into the designated container using clean spatulas.
-
Also, collect any contaminated materials such as weighing papers, pipette tips, and gloves in the same container.
-
-
Liquid Waste Collection:
-
Collect all solutions containing 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole in the designated liquid halogenated organic waste container.
-
Crucially, do not mix this waste stream with non-halogenated solvents, aqueous waste, acids, bases, or oxidizers. [4][11] Incompatible mixtures can generate heat, toxic gases, or other dangerous reactions.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[4]
-
Store the container in a designated satellite accumulation area within or near the laboratory, preferably in a ventilated cabinet and within secondary containment.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Isolate: Secure the area to prevent re-entry. If safe to do so, close the fume hood sash.
-
Report: Notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Do Not Attempt Cleanup Alone: Due to the compound's potential toxicity and reactivity, cleanup should only be performed by trained emergency personnel equipped with the appropriate PPE, including respiratory protection.[9]
-
Cleanup Materials: Spill cleanup materials (e.g., absorbent pads, contaminated PPE) must be collected and disposed of as halogenated organic hazardous waste.
Disposal Workflow and Final Disposition
The journey from laboratory waste to final disposal must be methodical and compliant with all institutional and regulatory standards. The primary method for the final disposal of halogenated and nitrated organic compounds is high-temperature incineration.[4][13] This process effectively destroys the hazardous organic structure, converting it into less harmful inorganic components under controlled conditions with advanced emission controls.[4]
Below is a diagram illustrating the complete disposal workflow.
Caption: Disposal workflow for 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole.
Disposal Protocol:
-
Initiate Disposal Request: Once your waste container is nearly full (no more than 90%), or when your project concludes, contact your institution's EHS department to schedule a waste pickup.[4]
-
Provide Documentation: Ensure all labeling is accurate and complete. Your EHS office may require additional paperwork or electronic submission.
-
Professional Removal: The EHS department will coordinate the removal of the waste by a licensed and approved hazardous waste disposal contractor.[4]
-
Regulatory Compliance: From this point, the contractor is responsible for transporting and disposing of the waste in full compliance with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[12][14][15]
By adhering to this comprehensive disposal plan, you ensure not only your own safety and that of your colleagues but also maintain the integrity of our shared environment.
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Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3041–3044. Retrieved from [Link]
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Advanced Weighing Systems. (2015, January 3). 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Nitric Acid Hazardous Substance Fact Sheet. Retrieved from [Link]
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University of Wisconsin-La Crosse. (2019, February 15). Part G: Chemical Disposal Procedures. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
